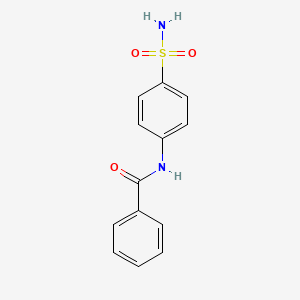

N-(4-sulfamoylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-スルファモイルフェニル)ベンザミドは、ベンゼンスルホンアミド類に属する有機化合物です。ベンゾイル基がフェニル環に結合し、さらにスルホンアミド基で置換されていることが特徴です。

2. 製法

合成経路と反応条件: N-(4-スルファモイルフェニル)ベンザミドの合成は、通常、4-アミノベンゼンスルホンアミドとベンゾイルクロリドをピリジンなどの塩基の存在下で反応させることから始まります。反応は還流条件下で行われ、原料が目的物に完全に変換されることを保証します。

工業的生産方法: 工業的な環境では、反応条件をより細かく制御し、収率を向上させることができる連続フロー反応器を使用することで、合成を拡大することができます。 グリーンケミストリーの原則、例えば溶媒を使用しない条件や環境に優しい溶媒の使用などを採用することで、製造プロセスにおける環境への影響を最小限に抑えることもできます .

3. 化学反応の分析

反応の種類: N-(4-スルファモイルフェニル)ベンザミドは、以下のようなさまざまな化学反応を起こすことができます。

酸化: スルホンアミド基は、スルホン酸を生成するために酸化されることがあります。

還元: ニトロ基が存在する場合、アミンに還元されることがあります。

置換: ベンゾイル基は、求核置換反応に関与することがあります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬は、酸性または塩基性条件で使用できます。

還元: 水素化触媒または水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: アミンやチオールなどの求核剤は、塩基の存在下で使用できます。

主な生成物:

酸化: スルホン酸の生成。

還元: アミンの生成。

置換: 置換ベンザミドの生成.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Sulfamoyl-phenyl)-benzamide typically involves the reaction of 4-aminobenzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact of the production process .

化学反応の分析

Types of Reactions: N-(4-Sulfamoyl-phenyl)-benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

科学的研究の応用

Medicinal Chemistry

N-(4-sulfamoylphenyl)benzamide has been extensively researched for its potential as a therapeutic agent:

- Enzyme Inhibition : The compound exhibits significant inhibitory activity against various isoforms of carbonic anhydrase (CA), particularly CA IX and CA II. Studies have reported IC50 values indicating high selectivity for CA IX, which is often overexpressed in tumor tissues.

| Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

This selectivity suggests potential applications in cancer treatment, where targeting CA IX could inhibit tumor growth and metastasis .

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent by inhibiting bacterial growth through the inhibition of carbonic anhydrase enzymes in bacteria .

Biochemical Research

This compound serves as a valuable tool in biochemical research due to its enzyme inhibition properties:

- Mechanistic Studies : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231, by significantly increasing the percentage of annexin V-FITC-positive apoptotic cells . This highlights its potential role in cancer therapies.

- Structure-Activity Relationship (SAR) : Investigations into various derivatives have shown that modifications to the benzamide structure can enhance selectivity and potency against specific targets, including carbonic anhydrase isoforms .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals:

- Synthesis Building Block : It is employed as a building block in organic synthesis for creating more complex molecules. Its dual functionality allows for versatile applications in synthetic chemistry.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The derivative exhibited IC50 values in the nanomolar range against CA IX, indicating strong potential for development into an anticancer drug .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that certain derivatives showed over 80% inhibition against Staphylococcus aureus at a concentration of 50 μg/mL, suggesting its utility in developing new antimicrobial agents .

作用機序

N-(4-スルファモイルフェニル)ベンザミドの作用機序は、酵素などの特定の分子標的との相互作用に関係しています。例えば、酵素の活性部位に結合することで、プロテアーゼの活性を阻害し、ペプチド結合の切断を阻止することができます。 この阻害は、さまざまな生物学的プロセスを阻害する可能性があり、そのため薬物開発の候補となり得ます .

類似化合物:

- N-(4-スルファモイルフェニル)アセトアミド

- N-(4-スルファモイルフェニル)チオカルバミン酸O-(2-チオフェン-3-イル-エチル)エステル

- N-(4-スルファモイルフェニル)-1,3,4-チアゾール-2-カルボキサミド

比較: N-(4-スルファモイルフェニル)ベンザミドは、ベンザミド基とスルホンアミド基の両方が存在するという、その特定の構造的特徴によって独特です。この二重の機能により、より幅広い化学反応に関与することが可能になり、合成化学における汎用性の高い構成単位としての可能性が高まります。 アナログと比較して、生物学的標的に対する結合親和性と選択性が異なる可能性があり、薬理学的研究において貴重な化合物となります .

類似化合物との比較

- N-(4-Sulfamoyl-phenyl)-acetamide

- N-(4-Sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester

- N-(4-Sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide

Comparison: N-(4-Sulfamoyl-phenyl)-benzamide is unique due to its specific structural features and the presence of both benzamide and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for medicinal chemistry research .

生物活性

N-(4-sulfamoylphenyl)benzamide is a compound belonging to the sulfonamide class, which is well-known for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in medicine and research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, which is critical for its biological activity. The compound can be represented as follows:

- Molecular Formula : C13H12N2O3S

- Molecular Weight : 280.31 g/mol

The primary mechanism of action for this compound involves the inhibition of various enzymes, particularly carbonic anhydrase (CA) isoforms. This inhibition affects several physiological processes, including:

- pH Regulation : By inhibiting carbonic anhydrase, the compound can influence bicarbonate production and thus affect acid-base balance.

- Antimicrobial Activity : The inhibition of CA has been shown to interfere with bacterial growth, making this compound a candidate for antimicrobial applications.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against different isoforms of carbonic anhydrase:

| Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

These results indicate that the compound has a preferential inhibitory effect on CA IX over CA II, which could be beneficial in targeting specific diseases like cancer where CA IX is often overexpressed .

Anticancer Activity

This compound has been explored for its potential in cancer therapy. It has shown efficacy in inducing apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism involves:

- Induction of Apoptosis : Significant increases in annexin V-FITC positive cells were observed, indicating late-stage apoptosis.

- Cell Cycle Arrest : The compound also affects cell cycle progression, potentially halting cancer cell proliferation .

Antimicrobial Properties

The compound's ability to inhibit carbonic anhydrase also extends to its antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 79.46 |

These findings suggest that this compound could serve as a lead compound in the development of new antibiotics .

Case Studies and Research Findings

- In Vivo Efficacy : A study demonstrated that a derivative of this compound exhibited significant pain relief in rat models post-surgery, highlighting its potential as an analgesic agent .

- Structure-Activity Relationship (SAR) : Research into various derivatives has shown that modifications to the benzamide structure can enhance selectivity and potency against specific targets, including carbonic anhydrase isoforms .

- Pharmacokinetic Studies : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic properties for several derivatives, enhancing their viability as therapeutic agents .

特性

IUPAC Name |

N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H2,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYAUYNBRQPION-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of N-(4-sulfamoylphenyl)benzamide derivatives against tuberculosis?

A1: While the provided abstracts mention anti-tubercular activity for a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives [], the exact mechanism of action is not elaborated upon. Further research is needed to elucidate how these compounds interact with their target and the downstream effects leading to their anti-tubercular activity.

Q2: How does the structure of this compound derivatives influence their ability to inhibit carbonic anhydrase?

A2: Research indicates that incorporating various sulfonamide moieties into the this compound structure can significantly impact its ability to inhibit human carbonic anhydrase isoforms I and II []. This suggests that the sulfonamide group plays a crucial role in binding to the enzyme active site. Further structure-activity relationship (SAR) studies are necessary to fully comprehend the impact of different substituents on inhibitory potency and selectivity for specific carbonic anhydrase isoforms.

Q3: Can you provide information about the spectroscopic characterization of this compound derivatives?

A3: The synthesis of this compound derivatives has been characterized using various spectroscopic techniques. Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm the structures of these compounds [, ]. These techniques provide valuable information about the functional groups present and the connectivity of atoms within the molecule.

Q4: Have there been any studies on the potential environmental impact of this compound derivatives?

A4: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of this compound derivatives. Given their potential pharmaceutical applications, it is crucial to investigate their ecotoxicological effects and explore strategies to mitigate any negative environmental impacts. This could involve studying their biodegradability, potential for bioaccumulation, and effects on aquatic organisms.

A5: While the provided abstracts [, ] highlight the ability of 2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide to activate Kir6.2/SUR1 KATP channels, they do not delve into comparisons with other structurally similar compounds. Exploring structural analogs and their activity profiles could provide valuable insights into the pharmacophore responsible for KATP channel activation and guide the development of more potent and selective modulators.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。